1-(4-bromopyridin-2-yl)piperidin-4-one
Description
1-(4-Bromopyridin-2-yl)piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core substituted with a 4-bromopyridinyl moiety. The bromine atom at the 4-position of the pyridine ring introduces electronic and steric effects, influencing reactivity and intermolecular interactions.
Properties
CAS No. |
1057282-67-3 |
|---|---|
Molecular Formula |
C10H11BrN2O |
Molecular Weight |
255.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-bromopyridin-2-yl)piperidin-4-one typically involves the reaction of 4-bromopyridine with piperidin-4-one under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
1-(4-bromopyridin-2-yl)piperidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The piperidinone ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures, which are valuable in drug discovery.
Scientific Research Applications
1-(4-bromopyridin-2-yl)piperidin-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural products and synthetic drugs.
Material Science: It is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-bromopyridin-2-yl)piperidin-4-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific structure of the derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one
- Structural Differences : Replaces the bromopyridinyl group with a thiazole ring (4-methyl substitution).
- Physicochemical Properties :
- Reactivity : Thiazole’s sulfur atom can participate in hydrogen bonding and coordinate metals, unlike the bromopyridine’s halogen .
1-(2-Chloro-acetyl)-piperidin-4-one
- Functional Group : Features a chloro-acetyl substituent instead of bromopyridinyl.
- Chemical Reactivity : The chloro-acetyl group is electrophilic, enabling nucleophilic substitution (e.g., with amines or thiols). In contrast, the bromopyridine is more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Stability : The acetyl group may hydrolyze under acidic/basic conditions, whereas the bromopyridine is stable under similar conditions .
(3E,5E)-3,5-Bis(substitutedbenzylidene)-1-(4-phenylthiazol-2-yl)piperidin-4-one
- Structural Features: Contains bis-benzylidene groups conjugated to the piperidinone core, enhancing planarity and π-π stacking.
- Biological Activity : These derivatives show potent inhibition of human DNA ligase I (hLigI), attributed to the extended conjugation and thiazole’s electronic effects. The bromopyridinyl analog may lack similar enzyme affinity due to reduced planarity .
1-(Prop-2-yn-1-yl)piperidin-4-one
- Functional Group : Propargyl substituent introduces alkyne functionality.
- Applications : The alkyne enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), while the bromopyridinyl group is more suited for halogen-bond-driven crystal engineering .
Physicochemical and Pharmacokinetic Comparisons
| Property | This compound | 1-(4-Methyl-thiazol-2-yl)piperidin-4-one | 1-(2-Chloro-acetyl)-piperidin-4-one |
|---|---|---|---|
| Molecular Weight (g/mol) | ~255 | 196.27 | 175.61 |
| Melting Point | Not reported | Not reported | Not reported |
| Solubility | Moderate in DMSO, low in water | High in organic solvents (e.g., CHCl₃) | Soluble in polar aprotic solvents |
| Reactivity | Suzuki coupling, halogen bonding | Metal coordination, nucleophilic addition | Nucleophilic substitution |
- Electronic Effects : The bromine atom in this compound withdraws electron density, making the pyridine ring electron-deficient. This contrasts with electron-donating groups (e.g., methyl in thiazole derivatives), which increase nucleophilicity .
- Biological Interactions: Bromine’s halogen-bonding capability may enhance binding to protein targets compared to non-halogenated analogs .
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